molecular formula C22H18N2O3S2 B2683287 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 886960-31-2

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2683287
CAS No.: 886960-31-2
M. Wt: 422.52
InChI Key: XGKRJRQRDLNKHA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-12-13(2)28-22(19(12)21-23-14-7-3-6-10-18(14)29-21)24-20(25)17-11-26-15-8-4-5-9-16(15)27-17/h3-10,17H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKRJRQRDLNKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4COC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Synthesis

The compound consists of several key structural elements:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Dimethylthiophene ring : Contributes to the compound's electronic properties.
  • Dihydrobenzo[b][1,4]dioxine structure : Imparts stability and influences biological interactions.

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzo[d]thiazole ring through cyclization reactions.
  • Synthesis of the dimethylthiophene via Friedel-Crafts alkylation.
  • Coupling reactions to link these moieties with the dioxine structure.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of benzodioxole can reduce α-fetoprotein secretion in Hep3B liver cancer cells, indicating potential for anticancer applications .
  • Compound 2a from related studies demonstrated a cell cycle arrest in the G2-M phase, closely mirroring the effects of established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineEffect on Cell CycleIC50 (µM)
Compound 2aHep3BG2-M arrest (8.07%)1625.8
DoxorubicinHep3BG2-M arrest (7.4%)7.4

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays, including DPPH radical scavenging tests. Compounds containing similar benzodioxole structures have shown promising results in reducing oxidative stress markers .

Antimicrobial Activity

Several derivatives of compounds featuring benzo[d]thiazole and dioxole moieties have been reported to possess antimicrobial properties against a range of pathogens. The exact activity of this compound needs further exploration but is anticipated based on structural similarities to known antimicrobial agents .

Case Studies

  • Study on Hep3B Cells : A study reported that a compound structurally similar to our target exhibited significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .
  • Antioxidant Evaluation : In another investigation, compounds derived from benzo[b]dioxole were tested for their ability to scavenge free radicals and showed effective antioxidant activity comparable to Trolox (IC50 = 7.72 µM) .

Q & A

Basic Question: What are the key steps in synthesizing N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with dihydrobenzo[b][1,4]dioxine precursors using carbodiimide-based coupling agents (e.g., EDCI or DCC) under nitrogen atmosphere .
  • Thiophene functionalization : Introducing dimethyl groups at the 4,5-positions via alkylation or Friedel-Crafts reactions, optimized in solvents like 1,4-dioxane or ethanol-water mixtures .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity, confirmed by HPLC .

Advanced Question: How can researchers resolve contradictory NMR data for intermediates in the synthesis of this compound?

Answer:
Discrepancies in NMR signals (e.g., proton splitting patterns or unexpected shifts) may arise from:

  • Steric hindrance : Bulky substituents (e.g., dimethylthiophen-2-yl) can distort electronic environments. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Dynamic exchange : Rotameric states in amide bonds or hindered rotation in dihydrobenzo[b][1,4]dioxine rings. Variable-temperature NMR (VT-NMR) can elucidate conformational dynamics .
  • Impurity interference : Trace solvents or byproducts (e.g., unreacted starting materials) may overlap signals. Validate purity via LC-MS or preparative TLC .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole and dihydrodioxine rings) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 479.12 [M+H]+) and fragmentation patterns to validate the carboxamide linkage .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral centers in dihydrodioxine .

Advanced Question: How can reaction conditions be optimized to improve the yield of the final carboxamide product?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may promote side reactions. Test mixed solvents (e.g., THF/H2O) to balance reactivity .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate amide bond formation. Monitor progress via TLC .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of thermally labile intermediates (e.g., thiophene derivatives) .

Advanced Question: What strategies address low solubility of this compound in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Basic Question: How is the purity of the compound validated post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation ≤0.4%) .
  • Melting point : Sharp melting range (<2°C variation) indicates crystalline homogeneity .

Advanced Question: How do researchers analyze conflicting bioactivity data across studies?

Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Target engagement assays : SPR or ITC to measure binding affinity (KD) and confirm direct interaction with purported targets .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB. Prioritize docking poses with hydrogen bonds to benzo[d]thiazole and carboxamide groups .
  • MD simulations (GROMACS) : Simulate ligand-protein dynamics over 100+ ns to assess stability of key interactions (e.g., π-π stacking with aromatic residues) .
  • QSAR modeling : Corrogate substituent effects (e.g., dimethyl vs. diethyl thiophene) on activity using Hammett or Hansch parameters .

Basic Question: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidation of thiophene : Occurs under harsh acidic conditions. Use inert atmosphere (N2/Ar) and antioxidants (BHT) .
  • Hydrolysis of carboxamide : Minimize exposure to aqueous bases during workup. Neutralize reaction mixtures promptly .
  • Dimerization : Steric bulk at the 4,5-dimethylthiophen-2-yl group reduces this risk. Monitor via LC-MS .

Advanced Question: How is the compound’s stability profiled under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS .
  • Long-term stability : Store at –20°C in amber vials under desiccant. Quarterly HPLC checks for ≤5% impurity increase over 24 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.